![molecular formula C21H28NO+ B13997899 1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium CAS No. 6269-16-5](/img/structure/B13997899.png)
1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine is a complex organic compound with a unique structure It consists of a tetrahydropyridine ring substituted with a methoxyphenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine can be achieved through several methods. One common approach involves the reaction of 1-(4-methoxyphenyl)-2-phenylethanol with a suitable amine under acidic conditions to form the desired tetrahydropyridine ring . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts, such as deep eutectic solvents, can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine has several scientific research applications:
作用机制
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares a similar methoxyphenyl group but has a different core structure.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Another compound with a methoxyphenyl group, differing in the position of the methoxy group and the core structure.
Uniqueness
1-[1-(4-Methoxyphenyl)-2-phenyl-ethyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine is unique due to its specific combination of functional groups and the tetrahydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
6269-16-5 |
|---|---|
分子式 |
C21H28NO+ |
分子量 |
310.5 g/mol |
IUPAC 名称 |
1-[1-(4-methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C21H28NO/c1-22(15-7-4-8-16-22)21(17-18-9-5-3-6-10-18)19-11-13-20(23-2)14-12-19/h3,5-6,9-14,21H,4,7-8,15-17H2,1-2H3/q+1 |
InChI 键 |
CIFBTSFZMHRBGX-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCCCC1)C(CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
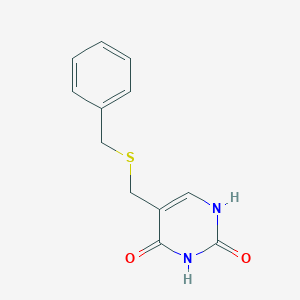
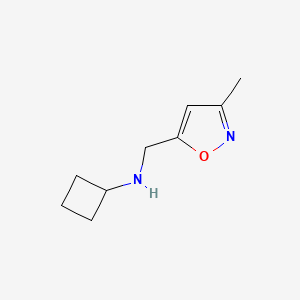
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


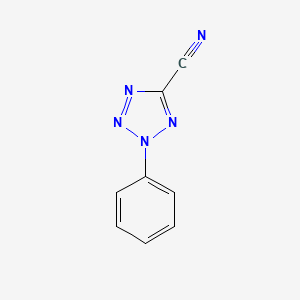
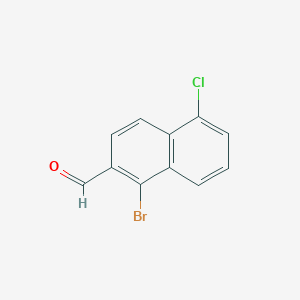

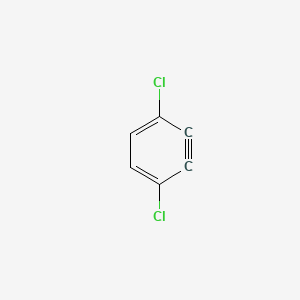
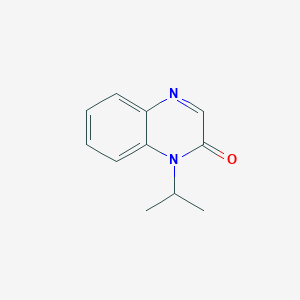

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
